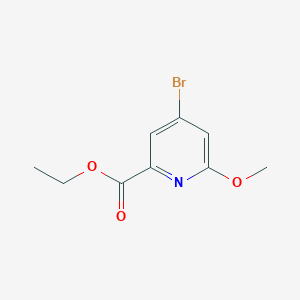

Ethyl 4-bromo-6-methoxypicolinate

Description

Ethyl 4-bromo-6-methoxypicolinate is a pyridine derivative characterized by a bromine atom at the 4-position, a methoxy group at the 6-position, and an ethyl ester moiety at the 2-position. For instance, Mthis compound (CAS: 1256789-39-5) has a molecular weight of 246.1 g/mol and requires storage under inert gas at 2–8°C . The ethyl variant is expected to exhibit slightly higher molecular weight (≈260 g/mol) due to the ethyl group’s larger substituent. This compound’s reactivity is influenced by the electron-withdrawing bromine and electron-donating methoxy groups, which modulate its suitability in cross-coupling reactions or as a building block in pharmaceutical synthesis.

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

ethyl 4-bromo-6-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-4-6(10)5-8(11-7)13-2/h4-5H,3H2,1-2H3 |

InChI Key |

BAYBGWLSLGSCJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Ethyl 4-Bromo-6-Methoxypicolinate

General Approach: Bromination and Esterification of 6-Methoxypicolinic Acid

The most common synthetic strategy involves two main steps:

- Bromination of 6-methoxypicolinic acid or its derivatives to introduce the bromine atom at the 4-position of the pyridine ring.

- Esterification of the resulting 4-bromo-6-methoxypicolinic acid with ethanol to form the ethyl ester.

Bromination Step

- Starting Material: 6-methoxypicolinic acid or its ethyl ester.

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) are typically employed.

- Catalysts: Lewis acids such as iron (Fe) or aluminum chloride (AlCl3) facilitate electrophilic aromatic substitution.

- Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at temperatures ranging from 0°C to room temperature to control regioselectivity and avoid over-bromination.

Esterification Step

- Reagents: Ethanol as the alcohol source; sulfuric acid or p-toluenesulfonic acid as acid catalysts.

- Conditions: Refluxing the acid with ethanol under acidic conditions promotes ester formation.

- Purification: The product is purified by extraction and recrystallization or chromatography.

Alternative One-Pot or Stepwise Methods

Some methods combine bromination and esterification in a one-pot procedure to improve efficiency. However, the two-step approach remains prevalent due to better control over reaction parameters and product purity.

Industrial Preparation Considerations

Scale-Up and Continuous Flow Techniques

- Continuous Flow Reactors: Industrial production often employs continuous flow reactors to enhance heat and mass transfer, enabling precise control over bromination and esterification steps.

- Automation: Automated dosing of brominating agents and acid catalysts improves reproducibility and safety.

- Yield Optimization: Reaction parameters such as temperature, reagent concentration, and reaction time are optimized to maximize yield and minimize by-products.

Reaction Mechanism and Analysis

Bromination Mechanism

- Electrophilic aromatic substitution occurs at the 4-position of the pyridine ring due to the directing effects of the methoxy group at the 6-position and the carboxylate ester.

- The bromine electrophile attacks the activated aromatic ring, facilitated by the Lewis acid catalyst.

Esterification Mechanism

- Protonation of the carboxylic acid carbonyl oxygen increases electrophilicity.

- Nucleophilic attack by ethanol leads to tetrahedral intermediate formation.

- Subsequent elimination of water yields the ethyl ester.

Experimental Data and Reaction Conditions Summary Table

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS, Fe or AlCl3 | CH2Cl2 or CHCl3 | 0°C to RT | 1-3 hours | Control to avoid polybromination |

| Esterification | Ethanol, H2SO4 or p-TsOH | Ethanol (neat) | Reflux (~78°C) | 4-8 hours | Removal of water drives reaction |

| Purification | Extraction, recrystallization | Various | Ambient | — | Ensures product purity |

Related Synthetic Patents and Literature Insights

- Though direct patents on this compound are limited, related picolinic acid derivatives have been synthesized using similar bromination and esterification protocols with modifications to substituents and reaction conditions to optimize yield and selectivity.

- The use of copper(II) sulfate and aqueous ammonia under pressure has been reported for related picolinic acid derivatives, indicating potential alternative routes involving amination followed by bromination and esterification.

Comparative Analysis with Ethyl 4-Bromo-6-Methylpicolinate

Ethyl 4-bromo-6-methylpicolinate, structurally similar but with a methyl instead of a methoxy group at the 6-position, is synthesized using analogous methods:

- Bromination of 6-methylpicolinic acid followed by esterification with ethanol.

- Reaction conditions and reagents are similar, but the presence of the methoxy group in this compound may influence reactivity and regioselectivity due to its electron-donating effect.

Summary and Outlook

This compound is efficiently prepared via bromination of 6-methoxypicolinic acid derivatives followed by acid-catalyzed esterification with ethanol. Industrial processes emphasize reaction control, safety, and environmental considerations. Advances in continuous flow technology and catalysis may further optimize these preparation methods.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-6-methoxypicolinate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products:

Substitution: Products include 4-amino-6-methoxypicolinate or 4-thio-6-methoxypicolinate.

Oxidation: Products include 4-bromo-6-methoxypicolinic acid.

Reduction: Products include 4-bromo-6-methoxypicolinyl alcohol.

Scientific Research Applications

Ethyl 4-bromo-6-methoxypicolinate has diverse applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-methoxypicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and methoxy substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Ethyl 4-bromo-6-methoxypicolinate (hypothetical data inferred from analogs) with structurally related compounds:

Key Observations:

Substituent Position and Reactivity: Bromine at the 4-position (as in Mthis compound) creates a sterically hindered environment compared to bromine at the 6-position (e.g., Methyl 6-bromo-3-hydroxypicolinate). This affects reactivity in Suzuki-Miyaura couplings, where 4-bromo derivatives may require harsher conditions .

Functional Group Impact: Hydroxyl groups (e.g., Methyl 6-bromo-3-hydroxypicolinate) increase polarity and solubility in polar solvents, whereas methoxy groups improve stability under acidic conditions . Protected amines (e.g., Methyl 4-bromo-6-(Boc-amino)picolinate) enable selective deprotection for stepwise synthesis, a feature absent in the methoxy or bromo-only analogs .

Ester Group Variation (Ethyl vs. Methyl) :

- Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters due to increased steric bulk. This can influence their utility in prolonged reactions or controlled-release applications.

Q & A

Basic Research Questions

Q. What are the typical synthesis steps for Ethyl 4-bromo-6-methoxypicolinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis generally involves bromination of a methoxy-substituted picolinate precursor followed by esterification. Key steps include:

- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) in solvents like DCM or THF .

- Esterification : Reaction with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to form the ethyl ester .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction time, solvent polarity, and catalyst loading critically impact yield (typically 60–80%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C4, methoxy at C6) and ester group integrity .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 246.1 g/mol) and isotopic patterns from bromine .

Q. How do the bromine and methoxy functional groups influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl bond formation .

- Methoxy Group : Electron-donating effects stabilize intermediates and direct electrophilic substitution to specific positions .

- Steric Considerations : The ethyl ester at C2 may hinder reactivity at adjacent positions, requiring tailored catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions; dichloromethane balances reactivity and control .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) for bromination reduce unwanted halogen scrambling .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before by-product formation .

Q. What mechanistic insights can be gained from studying the compound's participation in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Oxidative Addition : Pd⁰ inserts into the C-Br bond, forming a Pd(II) intermediate. Kinetic studies (e.g., variable-temperature NMR) reveal activation barriers .

- Transmetallation : Competition between methoxy-directed vs. ester-directed pathways can be probed using DFT calculations .

- Structural Analysis : X-ray crystallography (via SHELX refinement) confirms regioselectivity in coupling products .

Q. How should researchers address contradictions in reported melting points or solubility data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate purity via HPLC and DSC (differential scanning calorimetry) to rule out polymorphic variations .

- Solvent Screening : Test solubility in DMSO, ethanol, and DCM under inert atmospheres to prevent degradation .

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., CAS Common Chemistry) while excluding non-validated sources .

Q. What computational strategies are effective for modeling the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map HOMO/LUMO orbitals, predicting sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics : Simulate solvent effects on conformational stability (e.g., ethyl ester rotation barriers) .

- Crystallographic Refinement : SHELXL software refines X-ray data to resolve bond angles and torsional strain .

Q. How can derivatives of this compound be designed for targeted biological activity studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl or cyano groups to modulate lipophilicity .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility in biological assays .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 4-Bromo-6-methoxypicolinamide) and test against enzyme targets (e.g., kinases) .

Q. What experimental protocols mitigate challenges in achieving high purity during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.